
3"-Hydroxy Simvastatin Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3”-Hydroxy Simvastatin Acid Sodium Salt is a derivative of simvastatin, a widely used lipid-lowering agent. This compound is a specific inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . The sodium salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the hydrolysis of simvastatin lactone to its active acid form. The process typically includes dissolving simvastatin sodium salt in ethanol, followed by the addition of sodium hydroxide (NaOH) and heating the solution . The reaction conditions are carefully controlled to ensure complete hydrolysis and conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent quality and yield. The final product is often purified through crystallization or other separation techniques to ensure its suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
“3”-Hydroxy Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its activity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, leading to new derivatives with potential therapeutic applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “3”-Hydroxy Simvastatin Acid Sodium Salt.
Applications De Recherche Scientifique
“3”-Hydroxy Simvastatin Acid Sodium Salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of “3”-Hydroxy Simvastatin Acid Sodium Salt involves the inhibition of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing cholesterol production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another HMG-CoA reductase inhibitor with similar lipid-lowering effects.
Rosuvastatin: Known for its high potency and effectiveness in reducing LDL cholesterol.
Pravastatin: Similar in function but with different pharmacokinetic properties.
Uniqueness
“3”-Hydroxy Simvastatin Acid Sodium Salt is unique due to its enhanced solubility and stability compared to its parent compound, simvastatin. This makes it more suitable for certain pharmaceutical applications and research studies. Additionally, its specific inhibition of HMG-CoA reductase makes it a valuable tool for studying cholesterol metabolism and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C25H39NaO7 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(3-hydroxy-2,2-dimethylbutanoyl)oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H40O7.Na/c1-14-10-17-7-6-15(2)20(9-8-18(27)12-19(28)13-22(29)30)23(17)21(11-14)32-24(31)25(4,5)16(3)26;/h6-7,10,14-16,18-21,23,26-28H,8-9,11-13H2,1-5H3,(H,29,30);/q;+1/p-1/t14-,15-,16?,18+,19+,20-,21-,23-;/m0./s1 |
Clé InChI |
ZPJKYDOIVNLPOY-OUGLAQDPSA-M |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)(C)C(C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


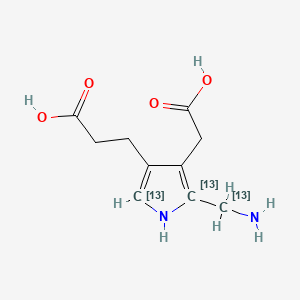
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
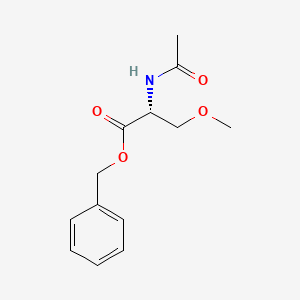
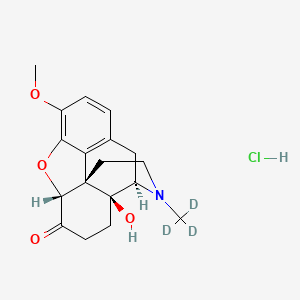

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R)-2-methylbutanoate](/img/structure/B13441965.png)
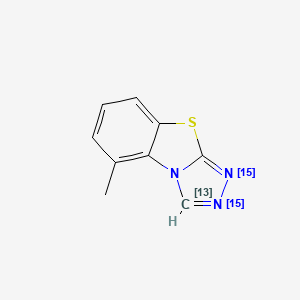


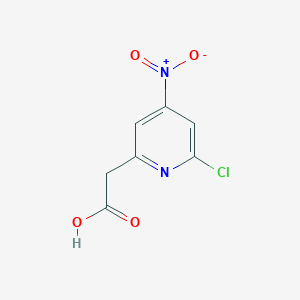

![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)

